molecular formula C11H21NO3 B2769670 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide CAS No. 1421462-09-0

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide

Cat. No. B2769670
CAS RN: 1421462-09-0
M. Wt: 215.293
InChI Key: CBDGTNVKRVJOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves a mixture of 10 mmol 3-hydroxy-4-methoxybenzoic acid, 10.4 mmol cyclopentylamine, and 20 mmol N, N -diisopropylethylamine (DIEA) dissolved in 20 mL DMF . Then, 10.4 mmol of 2- (7-Azabenzotriazol-1-yl)- N, N, N ′, N ′-tetramethyluronium hexafluorophosphate (HATU) was added to the above solution . After 5 h stirring, the reaction was complete as monitored by Thin Layer Chromatography .


Molecular Structure Analysis

The molecular structure of this compound is complex. The crystal structure of a similar compound, N-cyclopentyl-3-hydroxy-4-methoxybenzamide, has been studied . The molecular structure is shown in the figure . The crystal structure is monoclinic, with a = 11.6502 (8) Å, b = 13.8752 (8) Å, c = 7.9644 (5) Å, β = 106.051 (2)°, V = 1237.25 (14) Å 3, Z = 4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 3-hydroxy-4-methoxybenzoic acid with cyclopentylamine in the presence of N, N -diisopropylethylamine (DIEA) and 2- (7-Azabenzotriazol-1-yl)- N, N, N ′, N ′-tetramethyluronium hexafluorophosphate (HATU) .

Scientific Research Applications

Glucokinase Activation

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide: and its derivatives have drawn interest as potential glucokinase activators. Glucokinase plays a crucial role in glucose homeostasis by regulating insulin secretion in pancreatic β-cells and hepatic glucose uptake. Enhancing glucokinase activity could improve glycemic control in diabetes management .

Anti-Inflammatory Properties

Indole derivatives, including N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide , exhibit anti-inflammatory effects. These compounds may modulate immune responses and reduce inflammation by targeting specific pathways. Further research is needed to explore their potential as anti-inflammatory agents .

Antiviral Activity

Although specific studies on our compound are scarce, indole-based molecules have demonstrated antiviral properties. Researchers have explored their potential against viruses like hepatitis B and C. Investigating the antiviral activity of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pentanamide could be promising .

Computational Modeling and Docking Studies

Computational approaches, such as molecular docking, can predict how the compound interacts with protein targets. These studies aid in rational drug design and optimization.

properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-2-3-4-11(15)12-9-5-8(7-13)10(14)6-9/h8-10,13-14H,2-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDGTNVKRVJOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CC(C(C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]pentanamide

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